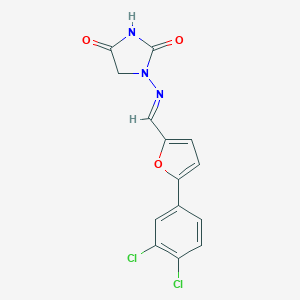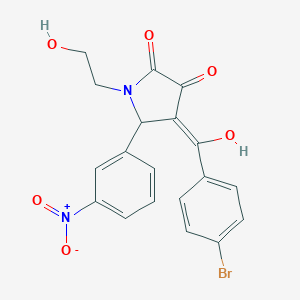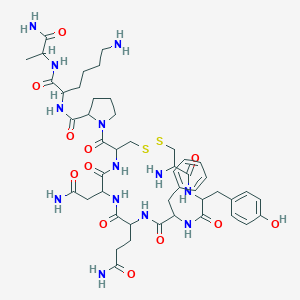
Phosphoric acid, diethyl ester, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl ester, barium salt, also known as Barium Diethyl Phosphate (BDEP), is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of Ba(C2H5O)2PO3. BDEP is primarily used as a flame retardant and a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.
Mechanism of Action
BDEP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The released phosphoric acid reacts with the polymer chains of the PVC and forms a char layer that protects the material from further burning. As a plasticizer, BDEP improves the flexibility and durability of PVC products by reducing the glass transition temperature of the polymer.
Biochemical and Physiological Effects:
BDEP has been shown to have low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has also been found to have a negative impact on aquatic organisms and the environment.
Advantages and Limitations for Lab Experiments
One advantage of using BDEP in lab experiments is its low toxicity and high solubility in water. BDEP is also relatively inexpensive and readily available. However, BDEP has some limitations in lab experiments due to its low stability and reactivity with other chemicals. It is also highly hygroscopic and can absorb moisture from the air, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the use of BDEP in scientific research. One area of interest is the development of new flame retardant materials that are more efficient and environmentally friendly. BDEP can also be used as a catalyst in the synthesis of new organic compounds and metal phosphates. Another area of research is the study of the impact of BDEP on the environment and the development of new methods for the disposal of BDEP waste.
Conclusion:
In conclusion, BDEP is a chemical compound that has been widely used in scientific research as a flame retardant and a plasticizer. It is synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. BDEP has low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has several advantages and limitations in lab experiments and has several future directions for research.
Synthesis Methods
BDEP can be synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. The reaction produces a white precipitate that can be filtered and washed to obtain pure BDEP. The chemical reaction can be represented by the following equation:
Ba(OH)2 + 2 (C2H5O)2POH → Ba(C2H5O)2PO3 + 2 H2O
Scientific Research Applications
BDEP has been widely used in scientific research as a flame retardant and a plasticizer. It is commonly used in the manufacturing of PVC products such as pipes, cables, and flooring. BDEP has also been used in the production of adhesives, coatings, and sealants. In scientific research, BDEP has been used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of metal phosphates.
properties
CAS RN |
14506-44-6 |
|---|---|
Molecular Formula |
C4H10BaO4P+ |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
barium(2+);diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Ba/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+2/p-1 |
InChI Key |
NAMYSIJLCCTQDF-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC.[Ba+2] |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Ba+2] |
synonyms |
BARIUM DIETHYL PHOSPHATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





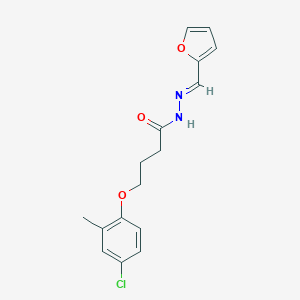
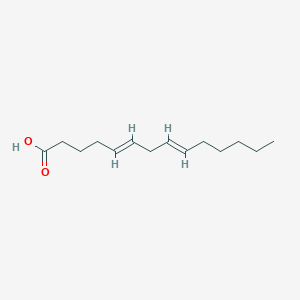
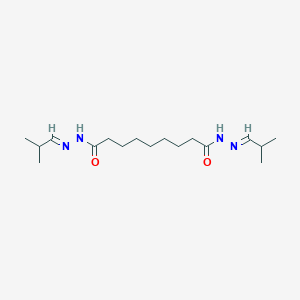
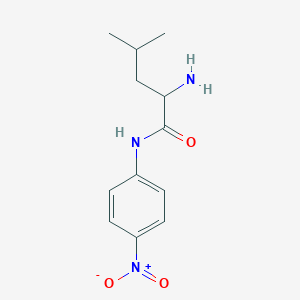

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

